molecular formula C5H10O B3420817 trans-2-Penten-1-ol CAS No. 20273-24-9

trans-2-Penten-1-ol

Cat. No.: B3420817
CAS No.: 20273-24-9
M. Wt: 86.13 g/mol
InChI Key: BTSIZIIPFNVMHF-UHFFFAOYSA-N
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Description

trans-2-Penten-1-ol: is an organic compound with the molecular formula C5H10O . It is an allylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Penten-1-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 1-pentene. In this method, 1-pentene is first reacted with diborane (B2H6) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pentyn-1-ol. This process uses a palladium catalyst under controlled conditions to selectively hydrogenate the triple bond of 2-pentyn-1-ol to a double bond, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: trans-2-Penten-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Penten-1-ol involves its interaction with various molecular targets and pathways. As an allylic alcohol, it can participate in nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. This compound can also undergo oxidation-reduction reactions, influencing cellular redox states and metabolic pathways .

Comparison with Similar Compounds

    cis-2-Penten-1-ol: Another isomer of 2-Penten-1-ol, differing in the configuration around the double bond.

    2-Pentyn-1-ol: An alkyne with a triple bond instead of a double bond.

    2-Pentanol: A saturated alcohol with no double bonds.

Uniqueness of trans-2-Penten-1-ol: this compound is unique due to its specific configuration, which imparts distinct chemical reactivity and physical properties. Its trans configuration around the double bond results in different steric and electronic effects compared to its cis isomer, influencing its behavior in chemical reactions and its applications in various fields .

Properties

CAS No.

20273-24-9

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

pent-2-en-1-ol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3

InChI Key

BTSIZIIPFNVMHF-UHFFFAOYSA-N

SMILES

CCC=CCO

Canonical SMILES

CCC=CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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